Imatinib

Catalog No.
S530487
CAS No.
152459-95-5
M.F
C29H31N7O
M. Wt
493.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imatinib

CAS Number

152459-95-5

Product Name

Imatinib

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

Molecular Formula

C29H31N7O

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)

InChI Key

KTUFNOKKBVMGRW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Solubility

Very soluble in water at pH < 5.5 (mesylate salt)
1.46e-02 g/L

Synonyms

alpha-(4-methyl-1-piperazinyl)-3'-((4-(3-pyridyl)-2-pyrimidinyl)amino)-p-tolu-p-toluidide, CGP 57148, CGP-57148, CGP57148, CGP57148B, Gleevec, Glivec, imatinib, imatinib mesylate, imatinib methanesulfonate, Mesylate, Imatinib, Methanesulfonate, Imatinib, ST 1571, ST1571, STI 571, STI-571, STI571

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Imatinib is a 2-phenylamino-pyrimidine derivative primarily used as a targeted therapy for certain types of cancer, notably chronic myelogenous leukemia and gastrointestinal stromal tumors. As a tyrosine kinase inhibitor, imatinib specifically targets the BCR-ABL fusion protein, which is constitutively active in many cancer cells due to the Philadelphia chromosome abnormality. By inhibiting this protein, imatinib disrupts downstream signaling pathways that promote cell proliferation and survival, leading to programmed cell death in malignant cells .

Imatinib functions through a competitive inhibition mechanism, specifically binding to the ATP binding site of the BCR-ABL tyrosine kinase. This action prevents the phosphorylation of tyrosine residues on target proteins, which is crucial for signal transduction in cellular processes such as growth and differentiation. The chemical structure of imatinib allows it to effectively occupy the active site of the enzyme, thereby inhibiting its activity .

Key Reactions:

  • Binding to BCR-ABL: Imatinib binds to the ATP pocket of BCR-ABL, preventing substrate phosphorylation.
  • Metabolism: Imatinib is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP3A4, resulting in active metabolites that also exhibit therapeutic effects .

Imatinib exhibits significant biological activity against various cancers due to its selective inhibition of tyrosine kinases involved in tumorigenesis. The primary targets include:

  • BCR-ABL: Inhibits the activity of this fusion protein responsible for chronic myelogenous leukemia.
  • c-Kit: A receptor tyrosine kinase implicated in gastrointestinal stromal tumors.
  • Platelet-Derived Growth Factor Receptor (PDGFR): Involved in several malignancies and fibrotic diseases.

The inhibition of these pathways leads to reduced cellular proliferation and increased apoptosis in malignant cells .

Several methods have been developed for synthesizing imatinib, focusing on efficiency and yield:

  • Traditional Synthesis: Involves multi-step reactions starting from 2-methyl-5-nitroaniline, which undergoes various transformations including nitration and coupling reactions .
  • Continuous Flow Synthesis: A modular approach that allows rapid generation of imatinib and its analogues using continuous flow techniques, enhancing reaction efficiency and reducing by-products .
  • C–N Coupling Reaction: A novel method utilizing primary amides for the synthesis of imatinib through C–N coupling reactions, providing an alternative pathway with potentially fewer steps .

Imatinib is primarily used in oncology for:

  • Chronic Myelogenous Leukemia: Particularly effective in patients with Philadelphia chromosome-positive disease.
  • Gastrointestinal Stromal Tumors: Targets tumors expressing c-Kit mutations.
  • Other Malignancies: Includes treatment for some forms of acute lymphoblastic leukemia and systemic mastocytosis.

Additionally, imatinib has shown potential in treating dermatological conditions due to its inhibitory effects on PDGFR .

Imatinib has notable interactions with various drugs due to its metabolism via cytochrome P450 enzymes. Key interactions include:

  • CYP3A4 Inhibitors/Inducers: Medications affecting CYP3A4 can alter imatinib levels, necessitating careful monitoring and dose adjustments.
  • Grapefruit Juice: Known to inhibit CYP3A4, potentially increasing imatinib plasma levels.
  • Other Anticancer Agents: Careful consideration is required when co-administering with other drugs metabolized by similar pathways to avoid adverse effects .

Several compounds exhibit similar mechanisms or therapeutic applications as imatinib. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionIndicationsUnique Features
NilotinibBCR-ABL inhibitorChronic myelogenous leukemiaMore potent against certain mutations
DasatinibMulti-target tyrosine kinase inhibitorChronic myelogenous leukemia, solid tumorsInhibits multiple kinases
BosutinibBCR-ABL inhibitorChronic myelogenous leukemiaEffective against imatinib-resistant strains
PonatinibMulti-target tyrosine kinase inhibitorChronic myelogenous leukemiaActive against T315I mutation

Imatinib stands out due to its specificity for the BCR-ABL fusion protein while also having a relatively favorable safety profile compared to other multi-target inhibitors .

Novel Synthetic Routes for Imatinib Analog Development

The development of novel synthetic routes for imatinib and its analogs has been driven by the need to overcome limitations in existing methodologies, including low yields, harsh reaction conditions, and the use of toxic reagents [1]. Traditional synthetic approaches have employed various disconnection strategies, with six primary cutting modes identified through retrosynthetic analysis [3].

Flow Chemistry Approaches

Recent advances in continuous flow synthesis have revolutionized imatinib analog production [4] [7]. A modular continuous flow synthesis platform has been developed that utilizes three readily available building blocks via a flow hydration and chemoselective carbon-nitrogen coupling sequence [4]. This approach achieves imatinib synthesis in 58% overall yield with a total residence time of 48 minutes and a production rate of 0.663 millimoles per hour [4].

The flow synthesis methodology employs a three-step streamlined process consisting of:

  • Catalytic nitrile hydration to generate amides
  • Palladium-catalyzed chemoselective amidation
  • Carbon-nitrogen cross-coupling reactions [4]

This continuous flow platform demonstrates superior efficiency compared to traditional batch processes, eliminating the need for solvent switches, in-line purifications, or packed-bed apparatuses [7].

Alternative Coupling Strategies

Novel carbon-nitrogen coupling reactions have been developed to improve synthetic efficiency [1]. A significant advancement involves the use of nano-zinc oxide as a catalyst for the mild hydrolysis of 4-(4-methylpiperazine-1-methyl)benzonitrile into the corresponding amide, followed by carbon-nitrogen coupling with N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine to form imatinib [1]. This route achieves a total yield of 51.3% with 99.9% purity while avoiding genotoxic impurity formation [1].

Synthetic Route Optimization Data

Recent synthetic developments have focused on improving overall yields and reducing environmental impact. The following table summarizes key synthetic route improvements:

Synthetic ApproachOverall YieldKey AdvantagesReference
Nano-ZnO catalyzed route51.3%Environmentally friendly, avoids genotoxic impurities [1]
Continuous flow synthesis58%Short reaction time, no purification steps required [4]
Copper-catalyzed Ullmann coupling82%Cost-effective catalyst, mild conditions [14]
Modified convergent synthesis19.5-46.2%Six-step process, avoids cyanamide [14]

Copper-Catalyzed N-Arylation Strategies in Core Structure Synthesis

Copper-catalyzed N-arylation reactions have emerged as powerful alternatives to palladium-catalyzed processes for imatinib synthesis, offering cost advantages and improved accessibility [9] [14]. These reactions, based on the classical Ullmann coupling, have been significantly enhanced through the development of efficient copper-ligand systems [9].

Mechanistic Foundations

Modern copper-catalyzed N-arylation reactions proceed through an oxidative addition-reductive elimination pathway involving copper(III) intermediates [11]. Spectroscopic studies have provided direct evidence for octahedral copper(III) species as actual intermediates in the catalytic cycle [11]. The mechanism involves:

  • Formation of copper(I) amidate complexes with chelating diamine ligands
  • Oxidative addition of aryl halides to generate copper(III) intermediates
  • Reductive elimination to form the carbon-nitrogen bond [13]

Ligand Systems and Optimization

The efficiency of copper-catalyzed N-arylation strongly depends on the ligand system employed [10]. 4,7-Dimethoxy-1,10-phenanthroline has been identified as an efficient ligand for coupling imidazoles and benzimidazoles with both aryl iodides and bromides under mild conditions [8]. The addition of poly(ethylene glycol) has been shown to accelerate these reactions significantly [8].

For imatinib synthesis specifically, N,N'-dimethylethylenediamine and proline have proven to be effective ligands [9]. The copper-catalyzed synthesis of imatinib intermediate N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine has been achieved in 82% yield using copper iodide as the catalyst [14].

Substrate Scope and Reaction Conditions

Copper-catalyzed N-arylation reactions demonstrate broad substrate tolerance, encompassing:

  • Primary and cyclic secondary aliphatic amines
  • Electron-rich and electron-poor anilines
  • Heteroarylamines including pyrimidine derivatives [9]

The reactions typically proceed at temperatures of 90-115°C with reaction times up to 48 hours [9]. A significant advantage of copper catalysis is its tolerance to atmospheric oxygen, unlike palladium-catalyzed processes that require inert atmospheres [9].

Comparative Analysis of Copper versus Palladium Catalysis

ParameterCopper CatalysisPalladium Catalysis
Temperature Range90-115°C80-130°C
Atmosphere RequirementsAir tolerantInert atmosphere required
Catalyst CostLowHigh
Reaction Time24-48 hoursUp to 40 hours
Substrate ScopeBroad, includes heteroarylaminesExcellent for sterically demanding substrates

Role of Piperazine Substituents in Pharmacophore Design

The piperazine moiety in imatinib represents a critical pharmacophoric element that significantly influences both the compound's physicochemical properties and biological activity [16] [19]. Understanding the structure-activity relationships of piperazine substituents has been essential for analog development and optimization [17].

Pharmacophore Analysis and Structural Requirements

Pharmacophore mapping studies have revealed that imatinib contains seven key pharmacophoric features: one hydrophobic group, two hydrogen bond donors, and four aromatic rings [31]. Notably, the piperazine ring region does not contribute essential pharmacophoric interactions with the target kinase, making this moiety suitable for structural modification [21].

The piperazine ring primarily serves to enhance water solubility and oral bioavailability rather than direct target binding [19]. The attachment of the N-methylpiperazine side chain markedly improved the solubility and oral bioavailability of early imatinib analogs [19].

Conformational Behavior and Binding Modes

Structural studies have revealed that imatinib can adopt different conformational states depending on the target protein [22]. In the native Abl kinase complex, imatinib binds in an extended conformation with the pyridylpyrimidine moiety trans to the methylbenzene and benzamide rings [22]. However, in alternative binding modes, such as those observed with Syk kinase, imatinib adopts a more compact cis conformation [22].

The piperazine moiety in the imatinib-NQO2 complex extends into solvent and forms crystal contacts, demonstrating its role in intermolecular interactions [22]. The steric constraints prevent the bound imatinib from adopting an extended conformation, causing it to form a horseshoe shape that directs the methylbenzene, benzamide, and N-methylpiperazine rings away from the active site [22].

Structure-Activity Relationships of Piperazine Derivatives

Systematic studies of piperazine substituent effects have provided valuable insights for analog design [17] [20]. The following structure-activity relationships have been established:

ModificationEffect on ActivityStructural Impact
N-methylpiperazine (original)Optimal kinase inhibitionMaintains hydrogen bonding capacity
Tertiary piperazine substituentsSlightly reduced activityIncreased steric bulk affects binding
Desmethyl variantsMaintained or enhanced activityReduced molecular weight
Bicyclo[1.1.1]pentane replacementHigher thermodynamic solubilityImproved pharmacokinetic properties
Cubane replacementHighest inhibitory activityEnhanced binding affinity

Novel Piperazine Analog Development

Recent research has focused on developing piperazine analogs with improved properties [5] [17]. Bicyclo[1.1.1]pentane and cubane-containing analogs have shown promise, with cubane-containing compounds exhibiting the highest inhibitory activity against Abl kinase and the most potent cytotoxicity values [5].

The design of stereochemically rich piperazines has opened new chemical space for drug discovery [17]. Novel tertiary piperazine-containing imatinib analogs, including both S and R enantiomers, have demonstrated activities comparable to or slightly greater than the main bioactive metabolite of imatinib [17].

Physical Description

Solid

XLogP3

3.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

493.25900864 g/mol

Monoisotopic Mass

493.25900864 g/mol

Heavy Atom Count

37

LogP

3
3

Appearance

Powder

Melting Point

226 °C (mesylate salt)

UNII

BKJ8M8G5HI

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (22.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (55.56%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (77.78%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (55.56%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (55.56%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (22.22%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (22.22%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Imatinib is indicated for the treatment of adult and pediatric chronic myeloid leukemia with Philadelphia chromosome mutation (Ph+) in blast crisis, accelerated phase, or chronic phase after IFN-alpha therapy failure. Additionally, imatinib is also indicated to treat adult and pediatric Ph+ acute lymphoblastic leukemia, adult myelodysplastic/myeloproliferative diseases, adult aggressive systemic mastocytosis, adult hypereosinophilic syndrome and/or chronic eosinophilic leukemia (CEL), adult dermatofibrosarcoma protuberans, and malignant gastrointestinal stromal tumors (GIST).
FDA Label
Glivec is indicated for the treatment of, , , adult and paediatric patients with newly diagnosed Philadelphia-chromosome (bcr-abl)-positive (Ph+) chronic myeloid leukaemia (CML) for whom bone-marrow transplantation is not considered as the first line of treatment; , adult and paediatric patients with Ph+ CML in chronic phase after failure of interferon-alpha therapy, or in accelerated phase or blast crisis; , adult and paediatric patients with newly diagnosed Philadelphia-chromosome-positive acute lymphoblastic leukaemia (Ph+ ALL) integrated with chemotherapy; , adult patients with relapsed or refractory Ph+ ALL as monotherapy; , adult patients with myelodysplastic / myeloproliferative diseases (MDS / MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements; , adult patients with advanced hypereosinophilic syndrome (HES) and / or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFRa rearrangement. , , , The effect of Glivec on the outcome of bone-marrow transplantation has not been determined. , , Glivec is indicated for: , , , the treatment of adult patients with Kit (CD 117)-positive unresectable and / or metastatic malignant gastrointestinal stromal tumours (GIST); , the adjuvant treatment of adult patients who are at significant risk of relapse following resection of Kit (CD117)-positive GIST. Patients who have a low or very low risk of recurrence should not receive adjuvant treatment; , the treatment of adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and / or metastatic DFSP who are not eligible for surgery. , , , In adult and paediatric patients, the effectiveness of Glivec is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ ALL, MDS / MPD, on haematological response rates in HES / CEL and on objective response rates in adult patients with unresectable and / or metastatic GIST and DFSP and on recurrence-free survival in adjuvant GIST. The experience with Glivec in patients with MDS / MPD associated with PDGFR gene re-arrangements is very limited (see section 5. 1). Except in newly diagnosed chronic phase CML, there are no controlled trials demonstrating a clinical benefit or increased survival for these diseases. ,
Imatinib Koanaa is indicated for the treatment ofadult and paediatric patients with newly diagnosed Philadelphia chromosome (bcr-abl) positive (Ph+) chronic myeloid leukaemia (CML) for whom bone marrow transplantation is not considered as the first line of treatment. adult and paediatric patients with Ph+ CML in chronic phase after failure of interferon-alpha therapy, or in accelerated phase or blast crisis. adult and paediatric patients with newly diagnosed Philadelphia chromosome positive acute lymphoblastic leukaemia (Ph+ ALL) integrated with chemotherapy. adult patients with relapsed or refractory Ph+ ALL as monotherapy. adult patients with myelodysplastic/myeloproliferative diseases (MDS/MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements. adult patients with advanced hypereosinophilic syndrome (HES) and/or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFRα rearrangement. The effect of Imatinib on the outcome of bone marrow transplantation has not been determined. Imatinib Koanaa is indicated forthe treatment of adult patients with Kit (CD 117) positive unresectable and/or metastatic malignant gastrointestinal stromal tumours (GIST). the adjuvant treatment of adult patients who are at significant risk of relapse following resection of Kit (CD117)-positive GIST. Patients who have a low or very low risk of recurrence should not receive adjuvant treatment. the treatment of adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and/or metastatic DFSP who are not eligible for surgery. In adult and paediatric patients, the effectiveness of Imatinib is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ ALL, MDS/MPD, on haematological response rates in HES/CEL and on objective response rates in adult patients with unresectable and/or metastatic GIST and DFSP and on recurrence-free survival in adjuvant GIST. The experience with Imatinib in patients with MDS/MPD associated with PDGFR gene re-arrangements is very limited (see section 5. 1). Except in newly diagnosed chronic phase CML, there are no controlled trials demonstrating a clinical benefit or increased survival for these diseases.
Imatinib Teva is indicated for the treatment ofAdult and paediatric patients with newly diagnosed Philadelphia chromosome (bcrâ��abl) positive (Ph+) chronic myeloid leukaemia (CML) for whom bone marrow transplantation is not considered as the first line of treatment. Adult and paediatric patients with Ph+ CML in chronic phase after failure of interferonâ��alpha therapy, or in accelerated phase or blast crisis. Adult and paediatric patients with newly diagnosed Philadelphia chromosome positive acute lymphoblastic leukaemia (Ph+ ALL) integrated with chemotherapy. Adult patients with relapsed or refractory Ph+ ALL as monotherapy. Adult patients with myelodysplastic/myeloproliferative diseases (MDS/MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements. Adult patients with advanced hypereosinophilic syndrome (HES) and/or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFRα rearrangement. The effect of imatinib on the outcome of bone marrow transplantation has not been determined. Imatinib Teva is indicated forthe treatment of adult patients with Kit (CD 117) positive unresectable and/or metastatic malignant gastrointestinal stromal tumours (GIST). the adjuvant treatment of adult patients who are at significant risk of relapse following resection of Kit (CD117)-positive GIST. Patients who have a low or very low risk of recurrence should not receive adjuvant treatment. The treatment of adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and/or metastatic DFSP who are not eligible for surgery. In adult and paediatric patients, the effectiveness of imatinib is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ ALL, MDS/MPD, on haematological response rates in HES/CEL and on objective response rates in adult patients with unresectable and/or metastatic GIST and DFSP and on recurrence-free survival in adjuvant GIST. The experience with imatinib in patients with MDS/MPD associated with PDGFR gene re-arrangements is very limited (see section 5. 1). Except in newly diagnosed chronic phase CML, there are no controlled trials demonstrating a clinical benefit or increased survival for these diseases. Â
Imatinib Accord is indicated for the treatment of- adult and paediatric patients with newly diagnosed Philadelphia chromosome (bcr-abl) positive (Ph+) chronic myeloid leukaemia (CML) for whom bone marrow transplantation is not considered as the first line of treatment. - adult and paediatric patients with Ph+ CML in chronic phase after failure of interferon-alpha therapy, or in accelerated phase or blast crisis. - adult and paediatric patients with newly diagnosed Philadelphia chromosome positive acute lymphoblastic leukaemia (Ph+ ALL) integrated with chemotherapy. - adult patients with relapsed or refractory Ph+ ALL as monotherapy. - adult patients with myelodysplastic/myeloproliferative diseases (MDS/MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements. - adult patients with advanced hypereosinophilic syndrome (HES) and/or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFRα rearrangement. - adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and/or metastatic DFSP who are not eligible for surgery. - the treatment of adult patients with Kit (CD 117) positive unresectable and/or metastatic malignant gastrointestinal stromal tumours (GIST). - the adjuvant treatment of adult patients who are at significant risk of relapse following resection of Kit (CD117)-positive GIST. Patients who have a low or very low risk of recurrence should not receive adjuvant treatmentThe effect of imatinib on the outcome of bone marrow transplantation has not been determined. In adult and paediatric patients, the effectiveness of imatinib is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ ALL, MDS/MPD, on haematological response rates in HES/CEL and on objective response rates in adult patients with unresectable and/or metastatic DFSP. The experience with imatinib in patients with MDS/MPD associated with PDGFR gene re-arrangements is very limited (see section 5. 1). Except in newly diagnosed chronic phase CML, there are no controlled trials demonstrating a clinical benefit or increased survival for these diseases.  Â
Imatinib Actavis is indicated for the treatment of: , , , paediatric patients with newly diagnosed Philadelphia chromosome (bcr-abl) positive (Ph+) chronic myeloid leukaemia (CML) for whom bone marrow transplantation is not considered as the first line of treatment; , paediatric patients with Ph+ CML in chronic phase after failure of interferon-alpha therapy, or in accelerated phase or blast crisis; , adult patients with Ph+ CML in blast crisis; , adult patients with newly diagnosed Philadelphia chromosome positive acute lymphoblastic leukaemia (Ph+ ALL) integrated with chemotherapy; , adult patients with relapsed or refractory Ph+ ALL as monotherapy; , adult patients with myelodysplastic/myeloproliferative diseases (MDS/MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements; , adult patients with advanced hypereosinophilic syndrome (HES) and/or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFR rearrangement; , the treatment of adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and/or metastatic DFSP who are not eligible for surgery. , , , The effect of imatinib on the outcome of bone marrow transplantation has not been determined. , , Imatinib Actavis is indicated for: , , , In adult and paediatric patients, the effectiveness of imatinib is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ ALL, MDS/MPD, on haematological response rates in HES/CEL and on objective response rates in adult patients with unresectable and/or metastatic DFSP. The experience with imatinib in patients with MDS/MPD associated with PDGFR gene re-arrangements is very limited. There are no controlled trials demonstrating a clinical benefit or increased survival for these diseases. , ,
Imatinib medac is indicated for the treatment of: paediatric patients with newly diagnosed Philadelphia chromosome (bcr-abl) positive (Ph+) chronic myeloid leukaemia (CML) for whom bone marrow transplantation is not considered as the first line of treatment; paediatric patients with Ph+CML in chronic phase after failure of interferon-alpha therapy, or in accelerated phase; adult and paediatric patients with Ph+CML in blast crisis; adult and paediatric patients with newly diagnosed Philadelphia chromosome positive acute lymphoblastic leukaemia (Ph+ALL) integrated with chemotherapy; adult patients with relapsed or refractory Ph+ALL as monotherapy; adult patients with myelodysplastic/myeloproliferative diseases (MDS/MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements; adult patients with advanced hypereosinophilic syndrome (HES) and/or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFRα rearrangement; adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and/or metastatic DFSP who are not eligible for surgery. The effect of imatinib on the outcome of bone marrow transplantation has not been determined. In adult and paediatric patients, the effectiveness of imatinib is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ALL, MDS/MPD, on haematological response rates in HES/CEL and on objective response rates in adult patients with unresectable and/or metastatic DFSP. The experience with imatinib in patients with MDS/MPD associated with PDGFR gene re-arrangements is very limited. Except in newly diagnosed chronic phase CML, there are no controlled trials demonstrating a clinical benefit or increased survival for these diseases.
Imatinib Teva B. V. is indicated for the treatment of: , , , Paediatric patients with newly diagnosed Philadelphia chromosome (bcr-abl) positive (Ph+) chronic myeloid leukaemia (CML) for whom bone marrow transplantation is not considered as the first line of treatment. , Paediatric patients with Ph+ CML in chronic phase after failure of interferon-alpha therapy, or in accelerated phase or blast crisis. , Adult patients with Ph+ CML in blast crisis. , Adult and paediatric patients with newly diagnosed Philadelphia chromosome positive acute lymphoblastic leukaemia (Ph+ ALL) integrated with chemotherapy. , Adult patients with relapsed or refractory Ph+ ALL as monotherapy. ,  Adult patients with myelodysplastic/myeloproliferative diseases (MDS/MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements. , Adult patients with advanced hypereosinophilic syndrome (HES) and/or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFRα rearrangement. , , , The effect of imatinib on the outcome of bone marrow transplantation has not been determined. , , Imatinib Teva B. V. is indicated for: , , , The treatment of adult patients with Kit (CD 117) positive unresectable and/or metastatic malignant gastrointestinal stromal tumours (GIST). , The adjuvant treatment of adult patients who are at significant risk of relapse following resection of Kit (CD117)-positive GIST. Patients who have a low or very low risk of recurrence should not receive adjuvant treatment. , The treatment of adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and/or metastatic DFSP who are not eligible for surgery. , , , In adult and paediatric patients, the effectiveness of imatinib is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ ALL, MDS/MPD, on haematological response rates in HES/CEL and on objective response rates in adult patients with unresectable and/or metastatic GIST and DFSP and on recurrence-free survival in adjuvant GIST. The experience with imatinib in patients with MDS/MPD associated with PDGFR gene re-arrangements is very limited. There are no controlled trials demonstrating a clinical benefit or increased survival for these diseases. ,
Treatment of acute lymphoblastic leukaemia, Treatment of chronic myeloid leukaemia

Livertox Summary

Imatinib is specific tyrosine kinase receptor inhibitor that is used in the therapy of Philadelphia chromosome-positive chronic myelogenous leukemia and gastrointestinal stromal tumors, both of which are marked by an abnormal, constitutively expressed tyrosine kinase that causes unregulated cell growth. Imatinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury which can be severe and sometimes fatal.

Drug Classes

Antineoplastic Agents

Pharmacology

Imatinib is an antineoplastic agent and a 2-phenylaminopyrimidine derivative that is used to treat chronic myelogenous leukemia. It works as a specific inhibitor of a number of tyrosine kinase enzymes. Chronic myelogenous leukemia is associated with the Philadelphia chromosome promoting the generation of BCR-ABL mutation, which results from the combination of two genes, known as BCR and ABL. BCR-ABL generates a fusion protein that acts as a constitutively active tyrosine kinase and imatinib works to inhibit this constitutive enzymatic activity.
Imatinib is an antineoplastic agent that inhibits the Bcr-Abl fusion protein tyrosine kinase, an abnormal enzyme produced by chronic myeloid leukemia cells that contain the Philadelphia chromosome. Imatinib also inhibits the receptor tyrosine kinases for platelet-derived growth factor (PDGF) and stem cell factor (SCF)/c-kit; the SCF/c-kit receptor tyrosine kinase is activated in gastrointestinal stromal tumor (GIST). This agent inhibits proliferation and induces apoptosis in cells that overexpress these oncoproteins.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

ATC Code

L01XE01
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE01 - Imatini

Mechanism of Action

Imatinib mesylate is a protein-tyrosine kinase inhibitor that inhibits the BCR-ABL tyrosine kinase, the constitutively active tyrosine kinase created by the Philadelphia chromosome abnormality in CML.Although the function of normal BCR is still unclear, ABL activation is overexpressed in various tumors and is heavily implicated in cancer cells growth and survival. Imatinib inhibits the BCR-ABL protein by binding to the ATP pocket in the active site, thus preventing downstream phosphorylation of target protein. Imatinib is also an inhibitor of the receptor tyrosine kinases for platelet-derived growth factor (PDGF) and stem cell factor (SCF), c-Kit, and inhibits PDGF- and SCF-mediated cellular events. In vitro, imatinib inhibits proliferation and induces apoptosis in GIST cells, which express an activating c-Kit mutation.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

152459-95-5

Absorption Distribution and Excretion

Imatinib is well absorbed after oral administration with Cmax achieved within 2-4 hours post-dose. Mean absolute bioavailability is 98%. Mean imatinib AUC increases proportionally with increasing doses ranging from 25 mg to 1,000 mg. There is no significant change in the pharmacokinetics of imatinib on repeated dosing, and accumulation is 1.5- to 2.5-fold at a steady state when Gleevec is dosed once daily.
Imatinib elimination is predominately in the feces, mostly as metabolites. Based on the recovery of compound(s) after an oral 14C-labeled dose of imatinib, approximately 81% of the dose was eliminated within 7 days, in feces (68% of dose) and urine (13% of dose). Unchanged imatinib accounted for 25% of the dose (5% urine, 20% feces), the remainder being metabolites.
Population pharmacokinetics in adult CML patients estimated the steady-state volume of distribution of imatinib to be 295.0 ± 62.5 L.At a dose of 340 mg/m2, the volume of distribution of imatinib in pediatric patients was calculated to be 167 ± 84 L.
Typically, clearance of imatinib in a 50-year-old patient weighing 50 kg is expected to be 8 L/h, while for a 50-year-old patient weighing 100 kg the clearance will increase to 14 L/h. The inter-patient variability of 40% in clearance does not warrant initial dose adjustment based on body weight and/or age but indicates the need for close monitoring for treatment-related toxicities.

Metabolism Metabolites

CYP3A4 is the major enzyme responsible for the metabolism of imatinib. Other cytochrome P450 enzymes, such as CYP1A2, CYP2D6, CYP2C9, and CYP2C19, play a minor role in its metabolism. The main circulating active metabolite in humans is the N-demethylated piperazine derivative, formed predominantly by CYP3A4. It shows in vitro potency similar to the parent imatinib.
Imatinib has known human metabolites that include N-desmethylimatinib.

Wikipedia

Imatinib
Tetraethylammonium

Biological Half Life

Following oral administration in healthy volunteers, the elimination half-lives of imatinib and its major active metabolite, the N-desmethyl derivative (CGP74588), are approximately 18 and 40 hours, respectively.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Antineoplastic agents, Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> imatinib -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Protein kinase inhibitors, Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-09-12
Deininger MW, Druker BJ: Specific targeted therapy of chronic myelogenous leukemia with imatinib. Pharmacol Rev. 2003 Sep;55(3):401-23. Epub 2003 Jul 17. [PMID:12869662]
Vigneri P, Wang JY: Induction of apoptosis in chronic myelogenous leukemia cells through nuclear entrapment of BCR-ABL tyrosine kinase. Nat Med. 2001 Feb;7(2):228-34. [PMID:11175855]
Droogendijk HJ, Kluin-Nelemans HJ, van Doormaal JJ, Oranje AP, van de Loosdrecht AA, van Daele PL: Imatinib mesylate in the treatment of systemic mastocytosis: a phase II trial. Cancer. 2006 Jul 15;107(2):345-51. [PMID:16779792]
Lassila M, Allen TJ, Cao Z, Thallas V, Jandeleit-Dahm KA, Candido R, Cooper ME: Imatinib attenuates diabetes-associated atherosclerosis. Arterioscler Thromb Vasc Biol. 2004 May;24(5):935-42. Epub 2004 Feb 26. [PMID:14988091]
Reeves PM, Bommarius B, Lebeis S, McNulty S, Christensen J, Swimm A, Chahroudi A, Chavan R, Feinberg MB, Veach D, Bornmann W, Sherman M, Kalman D: Disabling poxvirus pathogenesis by inhibition of Abl-family tyrosine kinases. Nat Med. 2005 Jul;11(7):731-9. Epub 2005 Jun 26. [PMID:15980865]
FDA Approved Drug Products: Gleevec (Imatinib) Oral Tablet
Degterev et al. Identification of RIP1 kinase as a specific cellular target of necrostatins Nature Chemical Biology, doi: 10.1038/nchembio.83, published online 13 April 2008. http://www.nature.com/naturechemicalbiology
Apsel et al. Targeted polypharmacology: discovery of dual inhibitors of tyrosine and phosphoinositide kinases Nature Chemical Biology, doi: 10.1038/nchembio.117, published online 12 October 2008 http://www.nature.com/naturechemicalbiology
Simard et al. A new screening assay for allosteric inhibitors of cSrc Nature Chemical Biology, doi: 10.1038/nchembio.162, published online 26 April 2009 http://www.nature.com/naturechemicalbiology
Morgan et al. Chemical reprogramming of Caenorhabditis elegans germ cell fate Nature Chemical Biology, doi: 10.1038/nchembio.282, published online 20 December 2009 http://www.nature.com/naturechemicalbiology

Explore Compound Types